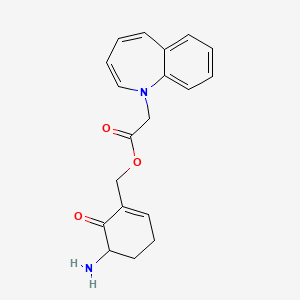
POLY(GLU, LYS) HYDROBROMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(glutamic acid, lysine) hydrobromide is a synthetic copolymer composed of glutamic acid and lysine residues. This compound is known for its unique properties, including its ability to form stable complexes with various molecules, making it useful in a wide range of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Poly(glutamic acid, lysine) hydrobromide is typically synthesized through the polymerization of glutamic acid and lysine monomers. The process involves the use of hydrobromic acid as a catalyst to facilitate the polymerization reaction. The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired molecular weight and composition of the copolymer.
Industrial Production Methods
In industrial settings, the production of poly(glutamic acid, lysine) hydrobromide involves large-scale polymerization reactors. The monomers are mixed in precise ratios and subjected to polymerization under optimized conditions. The resulting copolymer is then purified and dried to obtain the final product in the form of a white powder.
Chemical Reactions Analysis
Types of Reactions
Poly(glutamic acid, lysine) hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the copolymer.
Substitution: The copolymer can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve the use of reagents like alkyl halides and acyl chlorides in the presence of catalysts.
Major Products
The major products formed from these reactions include various derivatives of poly(glutamic acid, lysine) hydrobromide with modified functional groups, which can enhance or alter the properties of the original copolymer.
Scientific Research Applications
Poly(glutamic acid, lysine) hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Employed in the study of protein interactions and as a carrier for drug delivery systems.
Medicine: Utilized in the development of biocompatible materials for medical implants and tissue engineering.
Industry: Applied in the production of biodegradable plastics and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of poly(glutamic acid, lysine) hydrobromide involves its ability to form stable complexes with various molecules. The copolymer interacts with molecular targets through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. These interactions facilitate the binding and stabilization of the target molecules, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- Poly(glutamic acid, tyrosine) hydrobromide
- Poly(glutamic acid, alanine) hydrobromide
- Poly(glutamic acid, phenylalanine) hydrobromide
Uniqueness
Poly(glutamic acid, lysine) hydrobromide is unique due to its specific composition and properties. The presence of both glutamic acid and lysine residues provides a balance of acidic and basic functional groups, allowing for versatile interactions with various molecules. This makes it particularly useful in applications requiring precise control over molecular interactions and stability.
Properties
CAS No. |
119039-90-6 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-4-oxo-5,6-dihydrocyclopenta[b]thiophene-6-carboxamide](/img/structure/B1167465.png)
